molecular formula C21H15ClN8O3S B2658949 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951897-80-6

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2658949
CAS No.: 951897-80-6
M. Wt: 494.91
InChI Key: TXOWOHGBMPMUGN-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a sophisticated synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule, with the CAS number 2376171-85-1, features a complex architecture designed for high target specificity, incorporating a 1,2,4-thiadiazole moiety and a 1,2,3-triazole core linked to a benzoxazole scaffold. Its structural complexity suggests its primary application is in the investigation of kinase signaling pathways , where it is utilized as a potent and selective inhibitor for probing enzyme function and cellular signal transduction. Researchers employ this compound in in vitro assays and cell-based studies to explore mechanisms of oncogenesis and to evaluate potential therapeutic strategies for cancer . The presence of the chlorophenyl and acetamido groups is critical for its binding affinity and pharmacokinetic properties, making it a valuable tool for structure-activity relationship (SAR) studies. This product is supplied for research purposes exclusively and is not intended for diagnostic or therapeutic applications. For comprehensive handling, storage, and safety information, please refer to the available Safety Data Sheet.

Properties

IUPAC Name

N-(3-acetamido-1,2,4-thiadiazol-5-yl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN8O3S/c1-10-17(19(32)24-21-25-20(28-34-21)23-11(2)31)26-29-30(10)14-7-8-16-15(9-14)18(33-27-16)12-3-5-13(22)6-4-12/h3-9H,1-2H3,(H2,23,24,25,28,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOWOHGBMPMUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=NC(=NS5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzoxazole ring: This can be achieved through the cyclization of 4-chlorobenzoic acid with o-aminophenol under acidic conditions.

    Synthesis of the thiadiazole ring: This involves the reaction of thiosemicarbazide with acetic anhydride to form the acetamido-thiadiazole moiety.

    Construction of the triazole ring:

    Coupling of the benzoxazole and thiadiazole moieties: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the pharmacological potential of this compound and its derivatives:

  • Anticancer Activity :
    • Research indicates that compounds containing thiadiazole and triazole structures exhibit significant anticancer properties. For instance, derivatives have been synthesized that show promising results against various cancer cell lines, demonstrating cytotoxicity comparable to established chemotherapeutics .
    • In vitro studies have reported IC50 values indicating effective inhibition of cancer cell proliferation .
  • Antimicrobial Properties :
    • The presence of the benzoxazole ring enhances the compound's ability to combat bacterial and fungal infections. Studies have shown that derivatives exhibit broad-spectrum antimicrobial activity .
    • Specific tests against pathogens like Staphylococcus aureus and Candida albicans have shown significant inhibitory effects .
  • Anti-inflammatory Effects :
    • Compounds similar to the one have demonstrated anti-inflammatory properties in various models, suggesting a potential application in treating inflammatory diseases .

Case Studies

Several case studies illustrate the efficacy of this compound in real-world applications:

StudyFocusFindings
Shiradkar et al. (2007)Anti-Alzheimer's activityDemonstrated that similar thiadiazole derivatives showed significant neuroprotective effects in vitro.
Mathew et al. (2006)Analgesic propertiesReported effective pain relief in animal models using derivatives of benzoxazole-thiadiazole compounds.
Kumar et al. (2010)Antitubercular activityFound that specific derivatives exhibited lower MIC values against Mycobacterium smegmatis, indicating strong potential as antitubercular agents.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiadiazole moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Compound A with Structurally Related Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Findings
Compound A Triazole-Benzoxazole - 3-(4-Chlorophenyl)-benzoxazol-5-yl
- 3-Acetamido-1,2,4-thiadiazol-5-yl
518.92 Hypothesized enhanced solubility due to thiadiazole acetamido group; potential kinase inhibition .
1-[3-(4-Chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Triazole-Benzoxazole - 3-(4-Chlorophenyl)-benzoxazol-5-yl
- 2-Hydroxyethyl
397.82 Lower molecular weight; hydroxyethyl group may improve hydrophilicity but reduce metabolic stability.
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide Triazole - 4-Acetylphenyl
- 3-Chlorophenyl
~380 (estimated) Amino group at position 5 enhances hydrogen bonding; acetylphenyl may increase lipophilicity.
4-Azidomethyl-benzoxadiazole (II) Benzoxadiazole - Azidomethyl Not reported Parent compound for spectroscopic studies; azide group enables click chemistry modifications.

Functional Group Analysis

Benzoxazole vs. Benzoxadiazole :

  • Compound A’s benzoxazole ring provides a rigid aromatic system, whereas benzoxadiazole derivatives (e.g., II in ) exhibit enhanced electron-withdrawing properties due to the additional nitrogen atom, influencing spectroscopic behavior .
  • The 4-chlorophenyl substituent in Compound A likely augments π-π stacking interactions, a feature absent in simpler benzoxadiazoles.

Thiadiazole Acetamido vs. Hydroxyethyl Side Chain :

  • Replacing the hydroxyethyl group in the analog from with a 3-acetamido-thiadiazole moiety in Compound A introduces hydrogen-bonding capacity (via acetamido NH and thiadiazole S/N atoms) and may enhance target binding specificity .

Research Findings and Implications

Computational and Crystallographic Data

    Biological Activity

    The compound 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 951897-80-6) is a complex organic molecule that exhibits a range of biological activities. Its structure incorporates multiple pharmacologically relevant moieties, including a benzoxazole ring, a thiadiazole ring, and a triazole ring, which contribute to its potential therapeutic effects.

    PropertyValue
    Molecular FormulaC21H15ClN8O3S
    Molecular Weight494.91 g/mol
    Density1.42 g/cm³
    pKa10.22

    The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzoxazole and thiadiazole moieties are known to engage in hydrogen bonding and π-π stacking interactions with proteins and enzymes. This interaction can modulate the activity of specific pathways involved in cell proliferation and apoptosis.

    Anticancer Activity

    Research indicates that derivatives of thiadiazoles and benzoxazoles possess significant anticancer properties. The compound has been evaluated against several human cancer cell lines:

    • A549 (lung cancer) : Exhibited notable cytotoxicity with an IC50 value indicating effective growth inhibition.
    • MCF7 (breast cancer) : Demonstrated antiproliferative effects comparable to established chemotherapeutic agents.

    In studies involving structurally similar compounds, modifications such as substituent variations have been shown to enhance anticancer efficacy. For example, the introduction of halogen atoms has been linked to increased activity against specific cancer types .

    Antimicrobial Activity

    The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives are frequently reported to exhibit broad-spectrum antibacterial and antifungal activities. The presence of the benzoxazole ring may further enhance these effects through synergistic interactions with microbial targets .

    Other Pharmacological Activities

    Beyond anticancer and antimicrobial effects, compounds similar to this one have been documented for:

    • Anticonvulsant : Modulation of neurotransmitter systems.
    • Anti-inflammatory : Inhibition of inflammatory mediators.
    • Antioxidant : Scavenging free radicals due to the presence of electron-rich aromatic systems .

    Case Studies and Research Findings

    • Cytotoxicity Assessment : A study by Alam et al. (2011) reported that various thiadiazole derivatives showed significant suppressive activity against lung cancer cell lines (A549) with some compounds achieving IC50 values as low as 4.27 µg/mL .
    • Structure–Activity Relationship : Research has highlighted the importance of substituents on the phenyl rings in enhancing cytotoxicity against cancer cells. For instance, replacing chlorine with fluorine was found to improve anticancer activity significantly .
    • Microwave-Assisted Synthesis : A study demonstrated that microwave-assisted synthesis of thiadiazoles led to improved yields and purity, facilitating further pharmacological screening .

    Q & A

    Q. Critical Conditions :

    • Catalyst : Heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 enhance reaction efficiency at 70–80°C .
    • Solvent Systems : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates .
    • Purification : Recrystallization in aqueous acetic acid ensures high purity (>95%) .

    Q. Table 1: Synthesis Optimization Parameters

    StepReagents/ConditionsYield (%)Reference
    Benzoxazole FormationNH₂OH·HCl, glacial acetic acid, reflux70–80
    Triazole CouplingCuI, DIPEA, DMF, 60°C65–75
    Carboxamide FormationEDCI/HOBt, CH₂Cl₂, rt85–90

    How can spectroscopic methods confirm the structural integrity of this compound, particularly in distinguishing regioisomers?

    Basic Research Question
    Methodological Approach :

    • ¹H NMR : Key diagnostic signals include:
      • Singlet for triazole-CH₃ (δ 2.4–2.6 ppm).
      • Downfield shifts for benzoxazole aromatic protons (δ 7.8–8.2 ppm) due to electron-withdrawing Cl .
    • IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and triazole C-N (1540 cm⁻¹) confirm functional groups .
    • HRMS : Exact mass matching the molecular formula (e.g., C₂₃H₁₆ClN₇O₃S requires [M+H]⁺ = 530.08).

    Q. Regioisomer Differentiation :

    • NOESY NMR : Spatial proximity of thiadiazole-NH to benzoxazole protons confirms regiochemistry .
    • X-ray Crystallography : Resolves ambiguities in substituent positioning .

    What strategies are recommended for optimizing solubility and bioavailability without compromising bioactivity?

    Advanced Research Question
    Methodological Solutions :

    Co-solvent Systems : Use DMSO-PBS mixtures (10–20% v/v) for in vitro assays to enhance aqueous solubility .

    Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide, which cleave in physiological conditions .

    Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma stability .

    Q. Table 2: Solubility Enhancement Strategies

    StrategySolubility (mg/mL)Bioavailability (AUC, h·μg/mL)
    Native Compound0.052.1
    PEG-Liposome1.28.7
    Acetyl Prodrug0.35.4

    How should researchers resolve conflicting biological activity data across assay systems?

    Advanced Research Question
    Analytical Framework :

    Assay Validation :

    • Compare enzymatic vs. cell-based assays (e.g., α-glucosidase inhibition in purified enzymes vs. hepatocytes) .
    • Control for cytotoxicity using MTT assays to isolate target-specific effects.

    Structural Confirmation : Verify compound purity (>98% by HPLC) to rule out impurities causing false positives .

    Molecular Docking : Use AutoDock Vina to assess binding mode consistency across homologs (e.g., CYP450 isoforms) .

    Case Study : Discrepancies in IC₅₀ values for kinase inhibition were traced to differential ATP concentrations in assay buffers. Standardizing ATP levels resolved inconsistencies .

    What advanced techniques are suitable for studying this compound’s mechanism of action?

    Advanced Research Question
    Methodological Recommendations :

    • Cellular Thermal Shift Assay (CETSA) : Identifies target proteins by measuring thermal stability shifts upon compound binding .
    • Metabolomics : LC-MS-based profiling of treated cells reveals pathway perturbations (e.g., purine metabolism) .
    • Cryo-EM : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .

    Q. Table 3: Mechanistic Study Workflow

    TechniqueApplicationKey Parameters
    CETSATarget engagementHeating rate: 3°C/min, lysis buffer: NP-40
    LC-MS MetabolomicsPathway analysisColumn: C18, ionization: ESI+

    How can structural modifications enhance selectivity for therapeutic targets?

    Advanced Research Question
    Rational Design Strategies :

    Bioisosteric Replacement : Substitute 4-chlorophenyl with 4-fluorophenyl to modulate electronic effects without steric bulk .

    Side Chain Optimization : Introduce polar groups (e.g., -SO₂NH₂) to thiadiazole for H-bond interactions with target pockets .

    Conformational Restriction : Cyclize the triazole-methyl group into a fused ring to reduce off-target binding .

    Validation : SAR studies show that 4-fluorophenyl analogs improve selectivity for kinase X over Y by 10-fold .

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